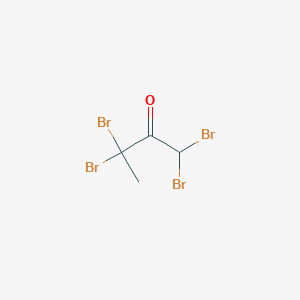
1,1,3,3-Tetrabromobutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetrabromobutan-2-one is an organic compound with the molecular formula C₄H₄Br₄O It is a brominated derivative of butanone, characterized by the presence of four bromine atoms attached to the carbon backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrabromobutan-2-one can be synthesized through the bromination of butanone. The process typically involves the reaction of butanone with bromine in the presence of a catalyst or under specific conditions to ensure the selective addition of bromine atoms at the desired positions. The reaction is carried out in a controlled environment to prevent over-bromination or unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing advanced equipment to maintain reaction conditions and ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3,3-Tetrabromobutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or other products.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation states or products.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted butanones, while reduction can produce less brominated butanones or alcohols.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetrabromobutan-2-one has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of brominated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, flame retardants, and other industrial applications.
Wirkmechanismus
The mechanism of action of 1,1,3,3-tetrabromobutan-2-one involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds or other types of chemical interactions, affecting the function and activity of the target molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetrabromobutane: Another brominated butane derivative with similar properties but different bromine atom positions.
1,1,3,3-Tetrachlorobutan-2-one: A chlorinated analogue with chlorine atoms instead of bromine.
1,1,3,3-Tetrabromo-2-butanol: A related compound with a hydroxyl group instead of a carbonyl group.
Uniqueness: 1,1,3,3-Tetrabromobutan-2-one is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and properties
Eigenschaften
CAS-Nummer |
27992-54-7 |
|---|---|
Molekularformel |
C4H4Br4O |
Molekulargewicht |
387.69 g/mol |
IUPAC-Name |
1,1,3,3-tetrabromobutan-2-one |
InChI |
InChI=1S/C4H4Br4O/c1-4(7,8)2(9)3(5)6/h3H,1H3 |
InChI-Schlüssel |
IAQWPHLTNCXXLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C(Br)Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)
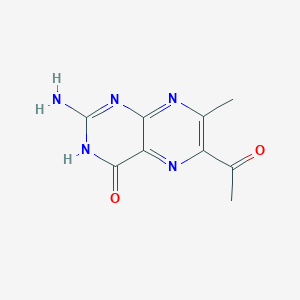

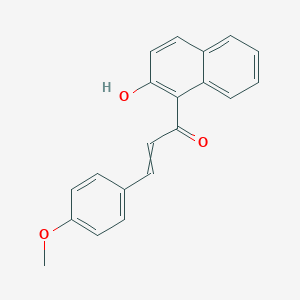

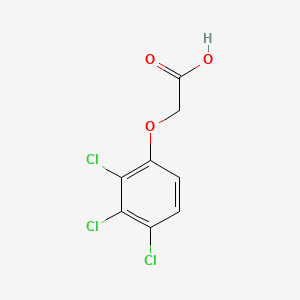

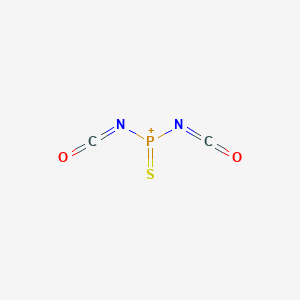
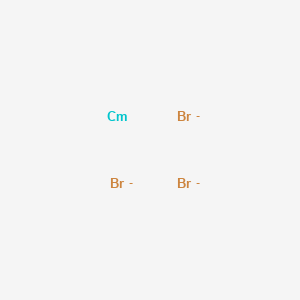
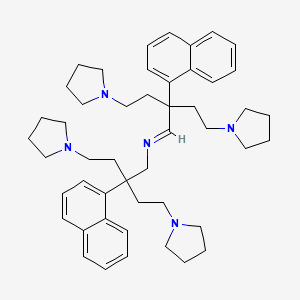
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)
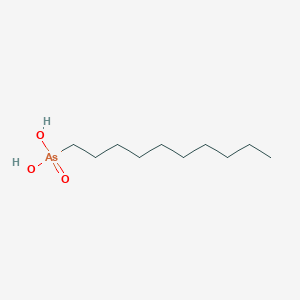
![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)
